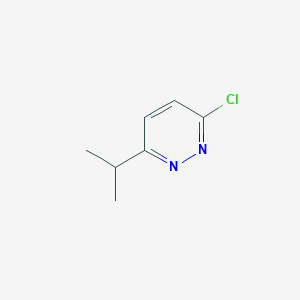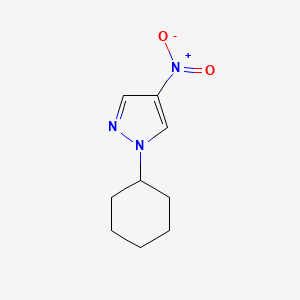
3,3,3-Trifluoro-1-phenylpropan-1-amine
説明
3,3,3-Trifluoro-1-phenylpropan-1-amine is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
1. Stereoselective Conjugate Addition
Research by Turconi et al. (2006) explored the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene for accessing 1,2-diamines incorporating perfluorinated groups. This study achieved complete diastereoselectivity with 4-phenylthiazolidine-2-thione, highlighting its significance in stereoselective synthesis (Turconi, Lebeau, Paris, & Mioskowski, 2006).
2. Isotope Effects in Enzymatic Reactions
Abdel-Monem (1975) investigated the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates, demonstrating the presence of a kinetic primary isotope effect in the enzymatic N-demethylation of tertiary amines. This study provides insights into the biochemical processes involving similar compounds (Abdel-Monem, 1975).
3. Building Blocks in Organic Synthesis
Iwata et al. (1993) showed that carbanion nucleophiles added to 3,3,3-trifluoro-1-nitropropene proceed regiospecifically, resulting in various adducts used in the synthesis of 3-(trifluoromethyl)pyrrole derivatives. This research underlines the compound's utility in organic synthesis, particularly in producing fluorine-containing building blocks (Iwata, Ishiguro, Utsugi, Mitsuhashi, & Tanaka, 1993).
4. Antagonists in Neuropharmacology
Research by Abbenante, Hughes, and Prager (1994) synthesized analogs of 3-nitro-2-phenylpropan-1-amine, revealing their potential as specific agonists of GABA and GABAB receptors. These findings are pivotal for understanding the neuropharmacological applications of such compounds (Abbenante, Hughes, & Prager, 1994).
5. Complexation Properties in Chemistry
Korotaev et al. (2005) synthesized 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and studied its protolytic and complexation properties with transition metals. This research contributes to the understanding of metal-ligand interactions involving fluorinated compounds (Korotaev, Skorik, Barkov, Kodess, & Zapevalov, 2005).
6. Conformational Analysis
Ichikawa, Ono, and Mikata (2015) analyzed the conformations of crystalline 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide derivatives. Their findings provide significant insights into the structural characteristics of similar trifluoromethylated compounds (Ichikawa, Ono, & Mikata, 2015).
7. Application in Amide Synthesis
Mantani et al. (1999) developed a method for synthesizing α-(trifluoromethyl)-α,β-unsaturated amides via a Lewis acid-catalyzed reaction with 3,3,3-Trifluoro-1-propynylamine. This process is crucial for producing important amide derivatives (Mantani, Shiomi, Ishihara, & Yamanaka, 1999).
8. Analytical Chemistry Applications
Jastrzębska et al. (2018) used a derivative of trifluoromethylphenyl isothiocyanate, related to 3,3,3-Trifluoro-1-phenylpropan-1-amine, for the determination of biogenic amines in beverages. This represents an important application in food chemistry and analytical methods (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
9. Methodology in Organic Synthesis
Yamanaka et al. (1998) presented a synthesis method for N,N-Dialkyl-3,3,3-trifluoropropanamides, further demonstrating the compound's versatility in organic synthesis (Yamanaka, Mantani, Shiomi, & Ishihara, 1998).
Safety and Hazards
生化学分析
Biochemical Properties
3,3,3-Trifluoro-1-phenylpropan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions . Long-term exposure to this compound has been shown to affect cellular function, with some studies indicating potential cytotoxic effects after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substances . These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, influencing various cellular processes.
特性
IUPAC Name |
3,3,3-trifluoro-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXAXKUJGFVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591510 | |
| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942996-06-7 | |
| Record name | α-(2,2,2-Trifluoroethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942996-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)



